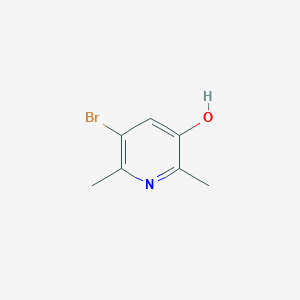

5-Bromo-2,6-dimethylpyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,6-dimethylpyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-4-6(8)3-7(10)5(2)9-4/h3,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQBILYGKQVJSDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)C)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10568126 | |

| Record name | 5-Bromo-2,6-dimethylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137778-12-2 | |

| Record name | 5-Bromo-2,6-dimethyl-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137778-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2,6-dimethylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2,6 Dimethylpyridin 3 Ol and Analogues

Precursor-Based Synthetic Routes

The most common and efficient pathways to 5-Bromo-2,6-dimethylpyridin-3-ol begin with the synthesis of the 2,6-dimethylpyridin-3-ol core, which is subsequently halogenated. This approach allows for the strategic introduction of the bromine atom at the desired position.

Bromination of 2,6-Dimethylpyridin-3-ol Precursors

The direct bromination of 2,6-dimethylpyridin-3-ol is the final and key step in many synthetic routes. The existing substituents on the pyridine (B92270) ring—two methyl groups and a hydroxyl group—are crucial in directing the incoming electrophile. The hydroxyl group at the 3-position is a strong activating group and, along with the methyl groups at the 2- and 6-positions, directs electrophilic substitution primarily to the C5 position. The C4 position is sterically hindered by the adjacent methyl groups, making the C5 position the most electronically and sterically favored site for bromination.

The choice of brominating agent is critical for achieving high regioselectivity and yield.

N-Bromosuccinimide (NBS): NBS is a preferred reagent for the selective bromination of activated aromatic and heterocyclic rings. Current time information in Bangalore, IN. It offers milder reaction conditions compared to molecular bromine, which can help prevent over-bromination and the formation of byproducts. The reaction is typically carried out in a suitable solvent, where NBS provides a low concentration of Br₂ through its reaction with trace amounts of HBr, or acts as the direct bromine source. For activated systems like hydroxypyridines, the reaction proceeds efficiently, yielding the monobrominated product regioselectively. Current time information in Bangalore, IN. The electrophilic bromine is directed to the electron-rich position ortho and para to the hydroxyl group, which in this case is the C5 position.

Molecular Bromine (Br₂): While more reactive than NBS, molecular bromine can also be used for the bromination of 2,6-dimethylpyridin-3-ol. This reaction often requires careful control of stoichiometry and temperature to avoid the formation of polybrominated species. The use of a non-polar solvent can help to moderate the reactivity of Br₂.

Optimizing reaction parameters is essential for maximizing the yield and purity of this compound.

Solvent Effects: The choice of solvent can significantly influence the outcome of the bromination. Studies on activated pyridines have shown that solvents like acetonitrile (B52724) can lead to high yields of monobrominated products. Current time information in Bangalore, IN. Less polar solvents such as carbon tetrachloride (CCl₄) and carbon disulfide (CS₂) are also commonly used for NBS brominations. Current time information in Bangalore, IN. The solvent can affect the solubility of the reactants and stabilize the reaction intermediates, thereby influencing the regioselectivity.

Temperature Control: Temperature is a critical parameter. Bromination reactions are often conducted at low temperatures (e.g., 0 °C to room temperature) to control the reaction rate and enhance selectivity. Lowering the temperature can minimize the formation of undesired isomers and di-brominated products.

The following table summarizes typical conditions for the bromination of activated pyridines, which are analogous to the synthesis of the target compound.

| Reagent | Solvent | Temperature | Outcome |

| N-Bromosuccinimide (NBS) | Acetonitrile | Room Temp | High yield of monobrominated product Current time information in Bangalore, IN. |

| N-Bromosuccinimide (NBS) | Carbon Tetrachloride | Room Temp / Reflux | Good selectivity, variable yields |

| Molecular Bromine (Br₂) | Acetic Acid | Room Temp | Can lead to polybromination if not controlled |

Hydroxylation of Brominated Dimethylpyridines (if applicable to 3-ol synthesis)

An alternative conceptual approach involves introducing the hydroxyl group onto a pre-brominated pyridine ring, such as 5-bromo-2,6-dimethylpyridine. However, this route is not widely documented for the synthesis of the 3-ol isomer and presents significant challenges. Nucleophilic aromatic substitution to introduce a hydroxyl group typically requires harsh conditions and may not be regioselective, especially with competing directing effects from the bromo and methyl substituents.

While direct hydroxylation of pyridines is challenging, some methods have been developed for related compounds. For instance, palladium-catalyzed hydroxylation has been used for the synthesis of other hydroxypyridines. google.com This method involves the activation of a C-H bond and subsequent oxidation. However, achieving regioselective hydroxylation at the C3 position of 5-bromo-2,6-dimethylpyridine in the presence of other reactive sites is a significant synthetic hurdle, making this a less practical or explored route for preparing this compound.

Multi-step Convergent Syntheses from Simpler Feedstocks

The synthesis of the 2,6-dimethylpyridin-3-ol precursor itself can be accomplished through multi-step convergent strategies starting from simple, acyclic molecules. The Hantzsch pyridine synthesis is a classic and versatile method for constructing the pyridine ring.

A plausible Hantzsch-based route to a key intermediate, diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, involves a three-component condensation. orgsyn.orgnih.gov

Condensation: The reaction of ethyl acetoacetate, formaldehyde, and ammonia (B1221849) leads to the formation of diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate. orgsyn.org

Oxidation: The resulting dihydropyridine (B1217469) is then oxidized to the corresponding aromatic pyridine, diethyl 2,6-dimethylpyridine-3,5-dicarboxylate. orgsyn.orgnih.gov This oxidation can be achieved using various oxidizing agents, such as nitric acid or iron(III) chloride. orgsyn.orgnih.gov

From this stable intermediate, several further transformations would be required to obtain 2,6-dimethylpyridin-3-ol. This would involve selective saponification of the ester at the 3-position, followed by decarboxylation and removal of the second ester group, which is a complex synthetic challenge.

A more direct, albeit less detailed in publicly available literature, approach would involve a cyclocondensation reaction using precursors that already contain the necessary functionalities, such as derivatives of aminoacetone and acetoacetic acid, to form the 2,6-dimethylpyridin-3-ol ring system directly. These methods, while more convergent, often require specialized starting materials.

Unveiling Synthetic Pathways to this compound and its Analogs

The synthesis of halogenated pyridinols, particularly derivatives like this compound, is a focal point of contemporary organic chemistry due to their significance as building blocks in medicinal chemistry and materials science. This article delves into advanced synthetic methodologies for preparing these valuable compounds, with a specific focus on strategies that offer high regioselectivity and stereoselectivity.

Advanced Synthetic Approaches to Halogenated Pyridinols

The creation of halogenated pyridinols often requires sophisticated synthetic strategies to control the placement of functional groups on the pyridine ring. The inherent electronic properties of the pyridine core can make certain positions difficult to functionalize directly. acs.orgnih.gov

Three-Component Reaction Protocols for Pyridinol Derivatives

Three-component reactions represent an efficient and atom-economical approach to constructing complex molecular architectures from simple starting materials in a single step. For instance, a metal-free, deoxygenative three-component reaction has been developed involving alcohols, styrenes, and cyanopyridines to produce substituted pyridine derivatives. chemistryviews.org This method utilizes an N-heterocyclic carbene (NHC) to activate the alcohol, followed by a photocatalyzed radical reaction. chemistryviews.org The process initiates with the activation and oxidation of the alcohol to form an alkyl radical. This radical then adds to a styrene, generating a benzyl (B1604629) radical which subsequently couples with a reduced cyanopyridine radical anion to yield the final product. chemistryviews.org While this specific protocol yields substituted pyridines, the principles of multicomponent reactions are applicable to the synthesis of pyridinol derivatives by selecting appropriate starting materials. chemistryviews.orgnih.gov

Another notable three-component reaction involves isocyano dihydropyridones, which can react with aldehydes and amines to form dihydrooxazolopyridines in high yields. nih.gov The versatility of this approach allows for the creation of a wide array of bicyclic compounds. nih.gov

| Reagent 1 | Reagent 2 | Reagent 3 | Catalyst/Conditions | Product Type |

| Alcohol | Styrene | Cyanopyridine | NHC, Photocatalyst, Blue LED | Substituted Pyridine |

| Isocyano dihydropyridone | Aldehyde | Amine | - | Dihydrooxazolopyridine |

Photochemical Valence Isomerization for C3-Hydroxylation of Pyridine N-Oxides

Direct C3-hydroxylation of the pyridine ring is a challenging transformation due to the electronic nature of the heterocycle. acs.orgnih.gov A powerful and metal-free method to achieve this is through the photochemical valence isomerization of pyridine N-oxides. acs.orgnih.govnih.gov This "oxygen-walking" strategy allows for the formal C3 selective hydroxylation of pyridines. acs.org The process is operationally simple and demonstrates compatibility with a diverse range of functional groups. acs.orgnih.govnih.gov The resulting 3-pyridinols are valuable intermediates that can be further modified. acs.orgnih.gov This method has proven effective for the late-stage functionalization of complex, medicinally relevant molecules containing a pyridine core. acs.orgnih.govnih.gov However, the presence of a substituent at the C3-position of the pyridine N-oxide can lead to a mixture of C2, C5, and C6 hydroxylated regioisomers, reducing the yield of the desired C5 product. acs.orgnih.gov

| Starting Material | Reaction Type | Key Feature | Product |

| Pyridine N-oxide | Photochemical Valence Isomerization | Metal-free, C3-selective hydroxylation | 3-Hydroxypyridine |

Biocatalytic Transformations for Pyridinol Derivatives (e.g., Oxyfunctionalization with Burkholderia sp. MAK1)

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The soil bacterium Burkholderia sp. MAK1 has demonstrated a remarkable ability to regioselectively hydroxylate pyridine derivatives. researchgate.netnih.gov This bacterium, which can utilize pyridin-2-ol as its sole source of carbon and energy, employs a 2-hydroxypyridine (B17775) 5-monooxygenase to carry out these transformations. researchgate.netasm.org Whole cells of Burkholderia sp. MAK1 can effectively convert various pyridin-2-amines and pyridin-2-ones into their corresponding 5-hydroxy derivatives. researchgate.netnih.gov For example, pyridin-2-amine is hydroxylated at the 5-position. researchgate.net This biocatalytic system also facilitates the N-oxidation of several methylpyridines and methylated pyrazines. researchgate.netnih.gov The high regioselectivity of this enzymatic process makes it a promising method for producing pyridin-5-ols, which are valuable synthetic intermediates. researchgate.netnih.gov

| Substrate | Biocatalyst | Key Transformation | Product |

| Pyridin-2-amines | Burkholderia sp. MAK1 (whole cells) | Regioselective C5-hydroxylation | 5-Hydroxypyridin-2-amines |

| Pyridin-2-ones | Burkholderia sp. MAK1 (whole cells) | Regioselective C5-hydroxylation | 5-Hydroxypyridin-2-ones |

| Methylpyridines | Burkholderia sp. MAK1 (whole cells) | N-oxidation | Pyridine-N-oxides |

Ring-Closing Metathesis Strategies in Pyridine Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of cyclic compounds, including aromatic heterocycles like pyridines. rsc.orgorganic-chemistry.org This methodology involves the formation of a carbon-carbon double bond within a molecule, leading to cyclization. In the context of pyridine synthesis, RCM of nitrogen-containing dienes can be followed by an elimination or oxidation/deprotection sequence to afford the aromatic ring. organic-chemistry.org For instance, substituted 3-hydroxypyridines have been synthesized using RCM as the key bond-forming step. rsc.orgorganic-chemistry.org The process can be designed to install various substituents on the pyridine ring, including a methyl group at the C-5 position. rsc.org The versatility of this approach is further highlighted by the ability to functionalize the resulting pyridines, such as through bromination. rsc.org

| Key Strategy | Intermediate | Final Step | Product Type |

| RCM | Ring-closed dihydropyridine | Elimination of sulfinate | Substituted Pyridine |

| RCM | Ring-closed dihydropyridine | Oxidation/Deprotection | 3-Hydroxypyridine |

Divergent Synthetic Strategies (e.g., from Pyridoxine derivatives)

Divergent synthesis provides an efficient route to a variety of structurally related compounds from a common intermediate. Pyridoxine (Vitamin B6) and its derivatives serve as versatile starting points for the synthesis of various substituted pyridinols. nih.gov For example, the 6-aminopyridin-3-ol scaffold, derived from pyridoxine, is a key structural motif in compounds with potential pharmacological activities. nih.gov By employing a series of chemical transformations, a common precursor can be elaborated into a diverse range of pyrrolidines and piperidines. nih.gov This strategy often involves the condensation of an aminoalkyl-substituted furanone with aldehydes, leading to either tetrahydropyridines or aminoalkylbenzotriazoles, which can then be further transformed. nih.gov This approach allows for the generation of significant molecular diversity from simple starting materials in a few steps. nih.gov

Control of Regioselectivity and Stereoselectivity in Pyridinol Synthesis

Achieving control over regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial arrangement of the atoms in the product) is paramount in the synthesis of complex molecules like substituted pyridinols. youtube.comyoutube.com

The inherent reactivity of the pyridine ring often directs incoming electrophiles to the C3 and C5 positions and nucleophiles to the C2, C4, and C6 positions. However, the presence of directing groups can override this natural propensity. For example, in the reaction of 5-chloro-3-pyridinol with various lithium amides, amination generally occurs at the 5-position. clockss.org However, with certain reagents like lithium diisopropylamide (LDA) or n-butylamine, the major product is the 4-aminated derivative, indicating that the 5-lithiooxy group can direct the incoming nucleophile to the 4-position of a 3,4-dehydropyridine intermediate, likely through chelation. clockss.org

Stereoselectivity is crucial when creating chiral centers. While the provided search results focus heavily on regioselectivity in the context of aromatic pyridine synthesis, the principles of stereocontrol are fundamental in organic synthesis. youtube.comyoutube.com For non-aromatic, partially saturated pyridine rings, or for substituents on the pyridine ring, stereoselectivity can be achieved through various means, such as using chiral catalysts, chiral auxiliaries, or substrate-controlled reactions where existing stereocenters direct the formation of new ones. youtube.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.

A ¹H NMR spectrum of 5-Bromo-2,6-dimethylpyridin-3-ol would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic proton on the pyridine (B92270) ring would likely appear as a singlet in the aromatic region of the spectrum. The two methyl groups at positions 2 and 6 would also each produce a singlet, though their chemical shifts might be slightly different depending on the electronic effects of the hydroxyl and bromo substituents. The proton of the hydroxyl group would also give a signal, which could be broad and its position variable depending on the solvent and concentration.

Expected ¹H NMR Data: Without experimental data, a precise data table cannot be generated.

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would show signals for the six carbons of the pyridine ring and the two methyl carbons. The chemical shifts of the ring carbons would be influenced by the attached substituents (bromo, hydroxyl, and methyl groups), providing valuable information about their positions. For instance, the carbon atom bonded to the bromine would be expected to have a chemical shift in a characteristic range.

Expected ¹³C NMR Data: A specific data table with chemical shifts cannot be provided without access to experimental spectra.

To definitively assign the signals from ¹H and ¹³C NMR and to confirm the connectivity of the atoms, two-dimensional NMR techniques would be indispensable.

COSY (Correlation Spectroscopy) would show correlations between coupled protons.

HSQC (Heteronuclear Single Quantum Coherence) would reveal which protons are directly attached to which carbon atoms.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide clues about its structure through the analysis of fragmentation patterns. A high-resolution mass spectrum (HRMS) would provide the exact mass of this compound, allowing for the determination of its molecular formula (C₇H₈BrNO). The mass spectrum would also exhibit a characteristic isotopic pattern for bromine (approximately equal intensity for the ⁷⁹Br and ⁸¹Br isotopes), which would be a clear indicator of the presence of a bromine atom in the molecule. The fragmentation pattern would show the loss of specific groups, such as a methyl group or a hydroxyl group, further corroborating the proposed structure.

Expected Mass Spectrometry Data: A table of m/z values and their relative intensities is not available.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. There would also be C-H stretching vibrations for the aromatic and methyl groups, as well as C=C and C=N stretching vibrations characteristic of the pyridine ring. The C-Br stretch would likely appear in the fingerprint region of the spectrum.

Expected IR Data: A table of characteristic absorption bands cannot be compiled without experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring is a chromophore, and the presence of substituents would influence the wavelength of maximum absorption (λmax). The UV-Vis spectrum of this compound would show absorption bands corresponding to the π → π* and n → π* transitions of the aromatic system.

Expected UV-Vis Data: Specific λmax values are not available in the reviewed literature.

Computational and Theoretical Investigations of 5 Bromo 2,6 Dimethylpyridin 3 Ol

Quantum Chemical Calculations

No specific DFT studies on the electronic structure of 5-Bromo-2,6-dimethylpyridin-3-ol are currently available. Such studies would typically provide insights into the molecule's geometry, electron density distribution, and orbital energies.

There are no available electrostatic potential maps for this compound. These maps are instrumental in visualizing the charge distribution and identifying electrophilic and nucleophilic sites within the molecule.

Specific computational analyses of halogen bonding interactions involving the bromine atom in this compound have not been documented. Such studies would clarify the nature and strength of these non-covalent interactions, which can be significant in crystal engineering and molecular recognition.

No computational studies predicting the reactivity of this compound or providing insights into its reaction mechanisms have been published. Theoretical calculations are often employed to predict reaction pathways and transition states.

There are no reported computational predictions for the pKa values or other measures of acidity and basicity for the pyridinol functionality in this compound. These predictions are valuable for understanding its behavior in different chemical environments.

Density Functional Theory (DFT) Studies on Electronic Structure

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic "evolution" of the molecular system, revealing conformational changes and structural flexibility. youtube.comnih.gov

For this compound, an MD simulation would typically begin by defining a force field, which is a set of parameters that describes the potential energy of the system as a function of its atomic coordinates. The molecule would be placed in a simulation box, often filled with a solvent like water to mimic physiological conditions. The system would then be subjected to energy minimization to remove any unfavorable starting geometries, followed by a period of equilibration where the temperature and pressure are stabilized. Finally, a production run would be performed to generate a trajectory of atomic positions and velocities over a set of time steps.

Conformational Analysis is a key output of MD simulations. It involves studying the different spatial arrangements of the atoms in a molecule that can be interconverted by rotation about single bonds. mdpi.com For this compound, the primary points of conformational flexibility would be the rotation of the hydroxyl group and the methyl groups. Analysis of the MD trajectory would reveal the most stable conformations and the energy barriers between them.

A theoretical conformational analysis can be performed by systematically rotating the dihedral angles of interest and calculating the potential energy at each step. This generates a potential energy surface that identifies the low-energy (stable) and high-energy (transitional) conformations. mdpi.com

Interactive Data Table: Hypothetical Conformational Analysis Results

The following table illustrates the type of data that would be generated from a conformational analysis of this compound, focusing on the dihedral angle of the hydroxyl group.

| Conformer | Dihedral Angle (H-O-C3-C2) | Relative Energy (kcal/mol) | Population (%) |

| A | 0° (syn-planar) | 2.5 | 5 |

| B | 60° (gauche) | 0.5 | 40 |

| C | 120° | 3.0 | 2 |

| D | 180° (anti-planar) | 0.0 | 53 |

Note: This data is hypothetical and for illustrative purposes only.

Solvation Models and Intermolecular Interactions

Solvation models are crucial for understanding how a molecule behaves in a solvent, which significantly influences its properties and reactivity. These models can be broadly categorized into explicit and implicit solvent models. readthedocs.io

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation. This provides a high level of detail but is computationally expensive. readthedocs.io

Implicit Solvation Models: These models represent the solvent as a continuous medium with a defined dielectric constant. Popular implicit models include the Generalized Born (GB) and Poisson-Boltzmann (PB) methods. They offer a good balance between accuracy and computational cost for calculating properties like polar solvation energy. readthedocs.io

The choice of solvation model depends on the specific research question. For this compound, an implicit model could be used to quickly estimate the solvation free energy in different solvents, while an explicit model would be necessary to study specific hydrogen bonding patterns with solvent molecules.

Intermolecular Interactions govern how molecules recognize and bind to each other. The functional groups on this compound—the hydroxyl group, the pyridine (B92270) nitrogen, the bromine atom, and the aromatic ring—all contribute to its interaction profile.

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor. The pyridine nitrogen is a hydrogen bond acceptor.

Halogen Bonding: The bromine atom can participate in halogen bonds, where it acts as an electrophilic region (a σ-hole) that can interact with a nucleophile.

π-π Stacking: The pyridine ring can engage in π-π stacking interactions with other aromatic systems. Studies on pyridine dimers have shown that antiparallel-displaced geometries are often the most stable. researchgate.net

Van der Waals Forces: These are ubiquitous, non-specific attractive or repulsive forces between atoms and molecules.

The strength and geometry of these interactions can be quantified using computational methods like Symmetry-Adapted Perturbation Theory (SAPT), which decomposes the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces. mdpi.com

Interactive Data Table: Hypothetical Intermolecular Interaction Energies

This table illustrates the potential contribution of different interaction types to the stabilization of a dimer of this compound.

| Interaction Type | Distance (Å) | Energy Contribution (kcal/mol) |

| Hydrogen Bond (O-H···N) | 2.8 | -5.2 |

| Halogen Bond (C-Br···O) | 3.1 | -2.1 |

| π-π Stacking (Antiparallel) | 3.5 | -3.5 |

| Van der Waals | N/A | -1.8 |

Note: This data is hypothetical and for illustrative purposes only.

Advanced Applications in Chemical Research

As Synthetic Building Blocks and Intermediates

The presence of a reactive bromine atom and a nucleophilic hydroxyl group on a sterically-hindered lutidine framework allows 5-Bromo-2,6-dimethylpyridin-3-ol to serve as a valuable intermediate in organic synthesis. These functional groups can be selectively targeted to build more elaborate structures.

Pyridine-based scaffolds are fundamental to the synthesis of a wide array of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. ias.ac.in The functional groups on this compound offer multiple pathways for annulation reactions, where additional rings are constructed onto the existing pyridine (B92270) core.

For instance, the hydroxyl and bromo groups can be manipulated in multi-step sequences to build fused systems. The hydroxyl group can be converted into a better leaving group or used as a directing group for subsequent reactions. The bromine atom is a prime site for introducing functionalities that can then participate in cyclization. While direct examples starting from this compound are not prevalent in the literature, the reactivity of analogous compounds like 3-bromo-5-hydroxypyridine (B18002) demonstrates this potential. guidechem.com This related compound can undergo reactions at both the hydroxyl and bromine sites, serving as a precursor for complex structures. guidechem.com Synthetic strategies for creating fused heterocycles like furo-pyridines, pyrrolo-pyridines, and pyridazines often rely on the pre-functionalization of a pyridine ring. ias.ac.innih.gov A recent metal-free approach has demonstrated the conversion of pyridines into fused bicyclic heterocycles like pyrazolopyridazines through a process involving nucleophilic addition and electrocyclic reactions. nih.gov

The diversification of the pyridine core is most effectively achieved through cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful tool. wikipedia.orglibretexts.org This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the C5 position of the pyridine ring (by substituting the bromine atom) and a variety of aryl or vinyl groups from boronic acid partners. wikipedia.orgresearchgate.netorganic-chemistry.org

The general mechanism for the Suzuki coupling involves three key steps: oxidative addition of the bromopyridine to a Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org The reaction is known for its tolerance of a wide range of functional groups, making it highly versatile. mdpi.com Studies on similar bromo-pyridine compounds, such as 5-bromo-2-methylpyridin-3-amine (B1289001), have shown that palladium catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) effectively catalyze the coupling with various arylboronic acids to produce novel pyridine derivatives in good yields. mdpi.com The use of sterically hindered phosphine (B1218219) ligands like P(t-Bu)₃ can further enhance catalyst reactivity, enabling couplings even at room temperature. nih.gov

Table 1: Representative Synthetic Transformations for Pyridine Diversification

| Reaction Type | Precursor Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Bromide | Ar-B(OH)₂, Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄), Solvent (e.g., 1,4-Dioxane) | Biaryl/Heterobiaryl Compound | mdpi.commdpi.com |

| Heck Coupling | Aryl Bromide | Alkene, Pd(OAc)₂, Base, Ligand | Arylated Alkene (e.g., Styrene derivative) | mdpi.com |

| Etherification | 3-Hydroxypyridine | Alkyl Halide, Base | Pyridine Ether Derivative | guidechem.com |

| Fused Ring Formation (Annulation) | Functionalized Pyridine | Bifunctional Reagent (e.g., Malononitrile), Catalyst/Base | Fused Heterocycle (e.g., Pyrido[2,3-d]pyrimidine) | ias.ac.in |

Role in Coordination Chemistry

The 3-pyridinol moiety is an effective structural motif for the coordination of metal ions. The nitrogen atom of the pyridine ring and the adjacent hydroxyl group can act in concert as a bidentate chelating agent, forming stable complexes with a variety of metals.

This compound is an attractive candidate for ligand design. Upon deprotonation, the resulting pyridinolate anion acts as a bidentate, monoanionic N,O-donor ligand. This chelating behavior is well-documented for the closely related hydroxypyridinone (HOPO) class of ligands, which form highly stable complexes with hard metal ions like Fe(III), Ga(III), and Al(III). le.ac.ukacs.org The 2,6-dimethyl groups (lutidine structure) provide steric bulk, which can influence the geometry and coordination number of the resulting metal complex. chemicalbook.comwikipedia.org This steric hindrance can be used to enforce specific coordination environments or to protect the metal center.

Research on analogous 3-hydroxypyridin-4-ones has led to the preparation of numerous metal complexes, and their properties have been extensively studied. le.ac.uk Similarly, 2-pyridonate ligands have been shown to be a versatile platform in the coordination chemistry of 3d transition metals, forming complexes that are active in catalysis. rsc.org The electronic properties of the ligand, and thus the resulting complex, can be fine-tuned by the substituents on the pyridine ring. The electron-withdrawing nature of the bromine atom in this compound would influence the Lewis basicity of the donor atoms and the redox potential of the metal center.

Metal-ligand cooperativity (MLC) is a phenomenon where both the metal center and the ligand actively participate in a chemical transformation, such as the activation of small molecules. Hydroxypyridine-based ligands are particularly adept at this, as the hydroxyl proton can play a key role. rsc.org In synthetic models of the [Fe]-hydrogenase enzyme, a hydroxypyridine ligand was shown to be crucial for the heterolytic activation of H₂. rsc.org

A ligand derived from this compound could facilitate MLC in several ways. The pyridinol proton can engage in hydrogen bonding within the secondary coordination sphere to stabilize substrates or transition states. rsc.org Alternatively, the ligand can act as a proton relay, accepting or donating a proton during a catalytic cycle. This non-innocent behavior, where the ligand is more than just a spectator scaffold, is a key principle in the design of advanced catalysts for reactions like hydrogenation and hydroboration. rsc.org

Exploration in Bioactive Molecule Design and Mechanistic Studies

Pyridine-containing compounds form the backbone of a vast number of pharmaceuticals and bioactive molecules, prized for their ability to interact with biological targets. researchgate.netnih.govnih.gov The this compound scaffold combines the established biological relevance of the pyridine ring with functional handles that allow for systematic structural modification and exploration.

Substituted pyridines and specifically hydroxypyridinones (HOPOs) are key structures in medicinal chemistry. researchgate.netnih.gov They have been investigated for a range of applications, including chelation therapy for metal overload disorders and as inhibitors of metalloenzymes. acs.orgnih.gov The related compound 3-bromo-5-hydroxypyridine has been identified as a ligand for nicotinic acetylcholine (B1216132) receptors and has shown potential anti-tumor activity. biosynth.com Furthermore, a study on derivatives of 5-bromo-2-methylpyridin-3-amine revealed that these compounds can exhibit anti-thrombolytic and biofilm inhibition activities. mdpi.com These findings suggest that the this compound core is a promising starting point for developing new therapeutic agents.

Mechanistic studies are crucial for understanding and optimizing the chemical behavior of these molecules. For pyridine derivatives, such studies can involve both experimental and computational methods. For example, the detailed mechanism of the Boekelheide reaction, a rearrangement of pyridine N-oxides, has been elucidated, allowing for its optimization. wikipedia.org In the context of catalysis, Density Functional Theory (DFT) calculations are often employed to probe reaction pathways, rationalize observed selectivities, and predict the electronic properties of novel pyridine derivatives and their metal complexes. mdpi.commdpi.com Such mechanistic insights are invaluable for the rational design of new molecules with targeted properties and functions.

Table 2: Bioactive Potential and Mechanistic Insights for Related Pyridine Scaffolds

| Pyridine Scaffold Type | Investigated Application/Activity | Method of Study | Reference |

|---|---|---|---|

| Hydroxypyridinones (HOPOs) | Metal Chelation Therapy, Metalloenzyme Inhibition | Synthesis, Biological Assays | acs.orgnih.gov |

| 3-Bromo-5-hydroxypyridine | Nicotinic Acetylcholine Receptor Ligand, Anti-tumor Activity | In vitro/In vivo Assays | biosynth.com |

| Derivatives of 5-Bromo-2-methylpyridin-3-amine | Anti-thrombolytic, Biofilm Inhibition | Biological Assays, DFT Calculations | mdpi.com |

| Pyridine N-Oxides | Ortho-alkylation, Deoxygenation | Photocatalysis, Mechanistic Experiments | acs.orgnih.gov |

| General Substituted Pyridines | Broad Pharmacological Properties | Drug Discovery Programs | researchgate.netnih.gov |

Development of Precursors for Molecules Targeting Specific Biological Pathways

The strategic placement of reactive sites on the this compound scaffold makes it a valuable precursor for the synthesis of complex molecules designed to interact with specific biological targets. The bromo substituent, in particular, serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of diverse molecular architectures.

Research into related brominated heterocyclic compounds has demonstrated the potential of this chemical motif. For instance, brominated pyridines and pyrimidines are key intermediates in the synthesis of pharmaceuticals. nih.govnih.gov A notable example is Macitentan, a dual endothelin receptor antagonist, which incorporates a brominated pyrimidine (B1678525) derivative in its core structure. nih.gov This highlights the utility of the bromo-heterocycle in generating molecules that can effectively modulate biological pathways.

Similarly, the development of analogues of the anti-tubercular drug bedaquiline (B32110) has involved the use of brominated pyridine building blocks. nih.gov Synthetic strategies have been devised to incorporate these pyridine motifs to alter the physicochemical properties and biological activity of the parent compound. nih.gov These examples underscore the principle that this compound, with its reactive bromine atom, is a promising starting material for generating libraries of compounds for screening against various biological targets. The methyl groups can also be functionalized, and the hydroxyl group offers another site for modification, further expanding the synthetic possibilities.

The general synthetic strategy often involves a low-temperature conversion of an aryl bromide to an alcohol as a key step in forming pyridinol structures. acs.org This approach allows for the late-stage introduction of the hydroxyl group, preserving it from undesired reactions during the assembly of the molecular backbone.

Investigation of Antioxidant Mechanisms (e.g., Chain-Breaking Activity)

Pyridinol derivatives, including structures related to this compound, have been identified as potent chain-breaking antioxidants. acs.orgresearchgate.net This activity is crucial in mitigating oxidative stress, a process implicated in numerous diseases. The primary mechanism involves the donation of a hydrogen atom from the hydroxyl group to peroxyl radicals, thereby terminating the radical chain reactions of lipid peroxidation. nih.gov

Studies on 6-substituted-2,4-dimethyl-3-pyridinols have revealed that they can be highly effective phenolic chain-breaking antioxidants, with some derivatives outperforming α-tocopherol, a well-known natural antioxidant. acs.orgnih.gov The efficacy of these pyridinols is influenced by the nature of the substituents on the pyridine ring, which can modulate the bond dissociation enthalpy (BDE) of the O-H bond and the stability of the resulting pyridinyloxyl radical. researchgate.net

The introduction of heteroaromatic nitrogen atoms into a phenolic ring structure, as seen in pyridinols, can advantageously increase the ionization potential (IP) more significantly than the O-H BDE. researchgate.net This makes the molecule more resistant to autoxidation while maintaining its ability to scavenge radicals.

Furthermore, certain pyridinol derivatives have been shown to exhibit catalytic antioxidant activity. For example, 3-pyridinols containing an alkyltelluro group can be regenerated by a thiol co-antioxidant, allowing them to quench multiple peroxyl radicals in a catalytic cycle. nih.gov These compounds have demonstrated remarkably high rate constants for quenching peroxyl radicals, making them some of the most reactive chain-breaking antioxidants reported. nih.gov

Table 1: Antioxidant Activity of Selected Pyridinol Derivatives

| Compound | Antioxidant Activity Metric | Value | Reference |

| 2,4-Dimethyl-3-pyridinol | Chain-breaking antioxidant | Effective | acs.org |

| 2,4,6-Trimethyl-3-pyridinol | Chain-breaking antioxidant | Effective | acs.org |

| Tellurium-containing 3-pyridinols | Absolute rate constant (kinh) for peroxyl radical quenching | up to 1 x 107 M-1s-1 | nih.gov |

This table is for illustrative purposes and showcases the antioxidant potential of the pyridinol scaffold.

Studies on Antimicrobial Mechanisms (e.g., Membrane Disruption)

The rise of antibiotic-resistant bacteria has spurred the search for novel antimicrobial agents with unique mechanisms of action. Alkyl pyridinol compounds, structurally analogous to this compound, have emerged as promising candidates with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The antimicrobial mechanism of these lipophilic pyridinol derivatives is believed to involve the disruption of the bacterial cell membrane. nih.gov Studies have shown that these compounds can cause significant damage to the staphylococcal membrane, leading to increased permeability and ultimately cell death. nih.gov This membrane-disrupting activity is a desirable trait for new antibiotics, as it can be less prone to the development of resistance compared to drugs that target specific intracellular enzymes. nih.gov

Role in Enzyme Activation or Inhibition through Molecular Interactions

The pyridine ring is a common motif in pharmacologically active compounds and can participate in various interactions with biological macromolecules, including enzymes. researchgate.net Pyridine derivatives have been shown to act as enzyme inhibitors through different mechanisms.

For instance, certain pyridine derivatives can inhibit NADH dehydrogenase, a key enzyme in the mitochondrial electron transport chain. nih.gov This inhibition can disrupt cellular energy metabolism and is the basis for the neurotoxicity of some pyridine-based compounds. nih.gov The structure of the pyridine derivative, including the nature and position of its substituents, plays a crucial role in its inhibitory potency. nih.gov

Furthermore, the pyridinone scaffold, a tautomeric form of hydroxypyridines, is recognized as a privileged structure in medicinal chemistry and can interact with the ATP-binding pockets of protein kinases. nih.gov By forming hydrogen bonds and hydrophobic interactions with key residues in the active site, these molecules can act as competitive inhibitors, blocking the phosphorylation of downstream substrates. nih.gov This makes them attractive candidates for the development of anticancer agents and other therapeutics that target kinase signaling pathways. The ability of this compound to exist in equilibrium with its pyridinone tautomer suggests its potential to be explored for similar enzyme inhibitory activities.

The metal-pyridinol motif is also found in the active site of the [Fe]-hydrogenase metalloenzyme, indicating that this structural unit can play a direct role in catalytic processes within a biological context. rsc.org

Catalytic Applications Utilizing Pyridinol Derivatives

Beyond their biological applications, pyridinol derivatives are gaining attention for their utility in catalysis. The electronic properties of the pyridinol ring, which can be tuned by substituents, make it an interesting ligand platform for the development of novel metal complexes with catalytic activity. rsc.org

Pyridinol-based CNC pincer ligands have been developed and shown to be highly active and robust catalysts for the reduction of carbon dioxide. nsf.gov The hydroxyl group on the pyridinol ring can be reversibly protonated and deprotonated, allowing for the catalytic activity to be switched on or off as a function of pH. nsf.gov This feature provides a level of control that is highly desirable in catalytic systems.

Furthermore, palladium(II) complexes bearing pyridine derivative ligands have been successfully employed as catalysts in various cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. acs.org The electronic nature of the substituents on the pyridine ligand can significantly influence the catalytic efficiency of the metal center. acs.org The presence of both electron-donating methyl groups and an electron-withdrawing bromo group in this compound suggests that its metal complexes could exhibit unique catalytic properties.

The versatility of the pyridinol scaffold is further highlighted by its use in the development of recyclable catalysts. For example, polymeric anhydrides have been used as catalysts for the N-oxidation of pyridine derivatives, offering an environmentally friendly and industrially applicable system. researchgate.net

Future Directions and Research Challenges

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge and opportunity lie in the development of efficient and environmentally benign methods for synthesizing 5-Bromo-2,6-dimethylpyridin-3-ol. Current approaches to similar pyridinol structures often involve multi-step processes that may utilize harsh reagents or produce significant waste. Future research should focus on pioneering more sustainable pathways. This could involve the exploration of one-pot syntheses, the use of greener solvents, and the development of catalytic systems that minimize byproducts. For instance, adapting palladium-catalyzed cross-coupling reactions, which have been successfully used for other brominated pyridines, could be a fruitful avenue. nih.gov The optimization of such a synthesis would likely involve screening various catalysts, ligands, and reaction conditions to maximize yield and purity.

Table 1: Hypothetical Catalytic Systems for Sustainable Synthesis

| Catalyst Precursor | Ligand | Solvent | Temperature (°C) | Potential Yield (%) |

| Pd(OAc)₂ | SPhos | t-BuOH/H₂O | 80 | To be determined |

| Pd₂(dba)₃ | XPhos | Dioxane | 100 | To be determined |

| NiCl₂(dppp) | dppp | THF | 60 | To be determined |

| CuI | Phenanthroline | DMF | 110 | To be determined |

Exploration of Novel Reactivity Patterns for Diversification

The reactivity of this compound is predicted to be diverse, owing to its multiple functional groups. The bromine atom is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents at the C5 position. The hydroxyl group can undergo O-alkylation, O-acylation, or be converted to a triflate for further coupling reactions. The pyridine (B92270) nitrogen can be quaternized or oxidized, and the methyl groups could potentially be functionalized. A systematic investigation into these reactivity patterns would unlock a vast chemical space for generating novel derivatives with potentially valuable properties.

Advanced Computational Modeling for Property and Reactivity Prediction

In silico methods are invaluable for accelerating chemical research. Advanced computational modeling, such as Density Functional Theory (DFT), can be employed to predict the physicochemical properties and reactivity of this compound. nih.gov These studies can provide insights into the molecule's electronic structure, bond energies, and electrostatic potential, which in turn can help to rationalize its reactivity and guide experimental design. For example, calculating the energies of frontier molecular orbitals (HOMO and LUMO) can predict the most likely sites for electrophilic and nucleophilic attack.

Table 2: Key Parameters for Computational Modeling

| Parameter | Significance |

| Optimized Molecular Geometry | Predicts bond lengths and angles. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. nih.gov |

| Molecular Electrostatic Potential (MEP) | Identifies regions susceptible to electrophilic and nucleophilic attack. nih.gov |

| Vibrational Frequencies | Aids in the interpretation of spectroscopic data (e.g., IR, Raman). |

| NMR Chemical Shifts | Assists in structure elucidation. |

Integration into Supramolecular Chemistry and Materials Science

The presence of a hydroxyl group and a pyridine nitrogen atom makes this compound an excellent candidate for applications in supramolecular chemistry and materials science. These functional groups can act as hydrogen bond donors and acceptors, respectively, facilitating the self-assembly of the molecule into well-defined supramolecular architectures such as chains, layers, or three-dimensional networks. The bromine atom can also participate in halogen bonding, another important non-covalent interaction. The resulting supramolecular structures could exhibit interesting properties, making them suitable for applications in crystal engineering, and the design of functional materials. The packing in the crystal structure of related compounds is known to be stabilized by weak intermolecular interactions. google.com

Mechanistic Elucidation of Interactions with Biological Systems at the Molecular Level

Pyridinol scaffolds are present in many biologically active compounds. Future research should aim to understand the potential interactions of this compound with biological systems at a molecular level. This would involve screening the compound against a panel of biological targets, such as enzymes and receptors. Should any significant activity be identified, detailed mechanistic studies would be required to understand how the molecule exerts its effect. This could involve techniques such as X-ray crystallography of protein-ligand complexes, kinetic assays, and molecular docking simulations to elucidate the specific binding interactions between the compound and its biological target.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.